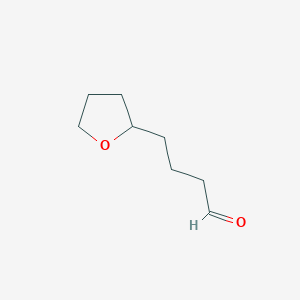
4-(oxolan-2-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxolan-2-yl)butanal, also known as 4-oxobutanal, is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a slightly pungent odor and a boiling point of 97°C. It is a common intermediate in the synthesis of various compounds and has a wide range of applications in the scientific research field.
科学研究应用
4-(Oxolan-2-yl)butanal has been widely used in scientific research due to its versatile nature. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. Additionally, it has been used in the synthesis of various polymers and resins, such as polyurethanes, polyesters, and epoxy resins.
作用机制
The mechanism of action of 4-(oxolan-2-yl)butanal is not well understood. However, it is believed to be involved in the formation of aldehyde-aldehyde bonds in the presence of a base, such as sodium cyanide. The reaction is believed to involve the formation of a carbonyl group, which is then attacked by the base, resulting in the formation of a carboxylate anion. This anion is then attacked by the aldehyde, resulting in the formation of the desired aldehyde-aldehyde bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may be involved in the regulation of certain enzymes, such as the cytochrome P450 enzymes. Additionally, it has been suggested that it may be involved in the regulation of certain metabolic pathways, such as the tricarboxylic acid cycle.
实验室实验的优点和局限性
The advantages of using 4-(oxolan-2-yl)butanal in laboratory experiments include its low cost, its availability from commercial sources, and its relatively easy synthesis. Additionally, it is relatively stable and has a low boiling point, making it easy to handle and store. The main limitation of using this compound in laboratory experiments is its toxicity, which can be minimized by using appropriate safety measures.
未来方向
The future directions for 4-(oxolan-2-yl)butanal research include further investigation of its biochemical and physiological effects, its mechanism of action, and its potential applications in the pharmaceutical and industrial fields. Additionally, further research is needed to explore its potential as an intermediate in the synthesis of various compounds, such as fragrances, dyes, and polymers. Finally, further research is needed to explore its potential as a reagent in the synthesis of heterocyclic compounds.
合成方法
4-(Oxolan-2-yl)butanal can be synthesized by the reaction of 2-bromobutane with sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction produces a mixture of this compound and 2-cyanobutane, which can be separated by distillation.
属性
IUPAC Name |
4-(oxolan-2-yl)butanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-2-1-4-8-5-3-7-10-8/h6,8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFLHYRPLSPJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)

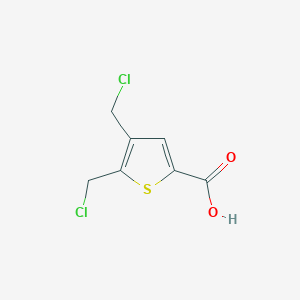
![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)
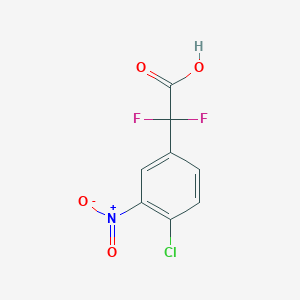
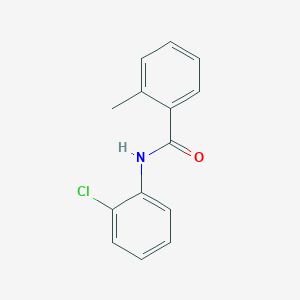

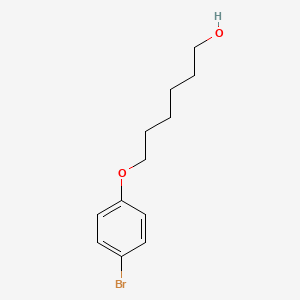
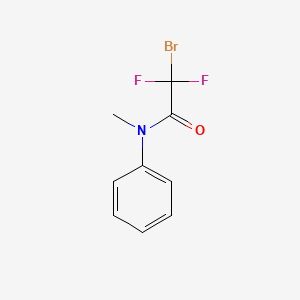

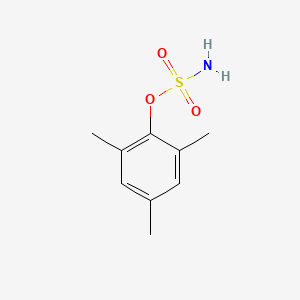
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)